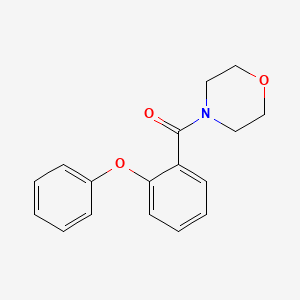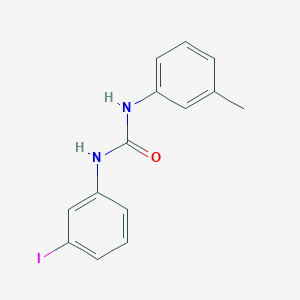
1-(3-Iodophenyl)-3-(3-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Iodophenyl)-3-(3-methylphenyl)urea, also known as IMMU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IMMU is a urea derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
1-(3-Iodophenyl)-3-(3-methylphenyl)urea exerts its biological effects by inhibiting the activity of specific enzymes or proteins in the body. For example, 1-(3-Iodophenyl)-3-(3-methylphenyl)urea has been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in cell growth and proliferation. 1-(3-Iodophenyl)-3-(3-methylphenyl)urea has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting these enzymes, 1-(3-Iodophenyl)-3-(3-methylphenyl)urea can modulate various cellular processes and exert its biological effects.
Biochemical and Physiological Effects:
1-(3-Iodophenyl)-3-(3-methylphenyl)urea has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In preclinical studies, 1-(3-Iodophenyl)-3-(3-methylphenyl)urea has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 1-(3-Iodophenyl)-3-(3-methylphenyl)urea has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 1-(3-Iodophenyl)-3-(3-methylphenyl)urea has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides and reducing oxidative stress.
实验室实验的优点和局限性
1-(3-Iodophenyl)-3-(3-methylphenyl)urea has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays and experiments. Additionally, 1-(3-Iodophenyl)-3-(3-methylphenyl)urea has a well-defined mechanism of action, which allows researchers to study its effects on specific cellular processes. However, 1-(3-Iodophenyl)-3-(3-methylphenyl)urea also has some limitations, including its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
未来方向
There are several future directions for research on 1-(3-Iodophenyl)-3-(3-methylphenyl)urea, including further studies on its anti-cancer and neuroprotective effects. Additionally, future research could focus on optimizing the synthesis of 1-(3-Iodophenyl)-3-(3-methylphenyl)urea to improve its yield and purity. Further studies could also investigate the potential of 1-(3-Iodophenyl)-3-(3-methylphenyl)urea as a therapeutic agent for other diseases, such as Parkinson's disease and multiple sclerosis. Finally, future research could explore the use of 1-(3-Iodophenyl)-3-(3-methylphenyl)urea as a fluorescent probe for detecting other metal ions.
Conclusion:
In conclusion, 1-(3-Iodophenyl)-3-(3-methylphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-(3-Iodophenyl)-3-(3-methylphenyl)urea has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on 1-(3-Iodophenyl)-3-(3-methylphenyl)urea could focus on further investigating its potential as an anti-cancer and neuroprotective agent, optimizing its synthesis, and exploring its use as a fluorescent probe for detecting other metal ions.
合成方法
1-(3-Iodophenyl)-3-(3-methylphenyl)urea can be synthesized using various methods, including the reaction of 3-iodoaniline and 3-methylbenzoyl isocyanate in the presence of a base. Another method involves the reaction of 3-iodoaniline with 3-methylphenyl isocyanate in the presence of a base. The synthesis of 1-(3-Iodophenyl)-3-(3-methylphenyl)urea has also been achieved using other methods such as the reaction of 3-iodoaniline with 3-methylphenyl isocyanate in the presence of a catalyst. The synthesis of 1-(3-Iodophenyl)-3-(3-methylphenyl)urea has been optimized to ensure high yields and purity.
科学研究应用
1-(3-Iodophenyl)-3-(3-methylphenyl)urea has been used in various scientific research applications, including as a ligand for the synthesis of metal complexes, as a fluorescent probe for detecting metal ions, and as a catalyst for organic reactions. 1-(3-Iodophenyl)-3-(3-methylphenyl)urea has also been studied for its potential as an anti-cancer agent, with promising results in preclinical studies. Additionally, 1-(3-Iodophenyl)-3-(3-methylphenyl)urea has been investigated for its potential as a therapeutic agent for Alzheimer's disease, with studies showing that it can inhibit the aggregation of amyloid-beta peptides.
属性
IUPAC Name |
1-(3-iodophenyl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O/c1-10-4-2-6-12(8-10)16-14(18)17-13-7-3-5-11(15)9-13/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTZTSGVXUMRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

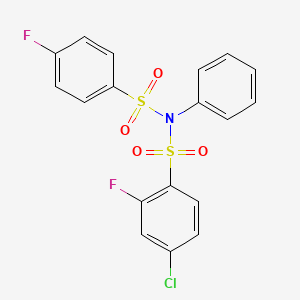
![Furan-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone](/img/structure/B7519492.png)
![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B7519495.png)
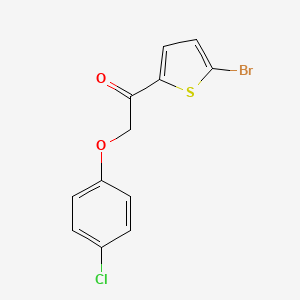
![[4-(2-Hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7519509.png)

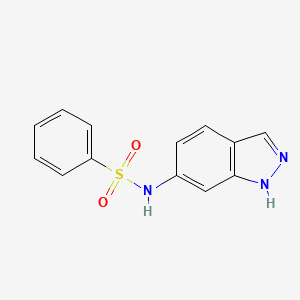
![N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-methoxyethoxy)benzenesulfonamide](/img/structure/B7519520.png)
![ethyl N-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]carbamate](/img/structure/B7519521.png)

![N-[(5-bromothiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7519525.png)
![1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide](/img/structure/B7519542.png)
![1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-4-carboxamide](/img/structure/B7519546.png)
